

TAK-960 Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: TAK-960 hydrochloride

Cat. No.: B560032

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CAS Number: 1137868-96-2

This technical guide provides an in-depth overview of **TAK-960 hydrochloride**, a potent and selective inhibitor of Polo-like kinase 1 (PLK1). This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation and mechanism of action of this compound.

Introduction

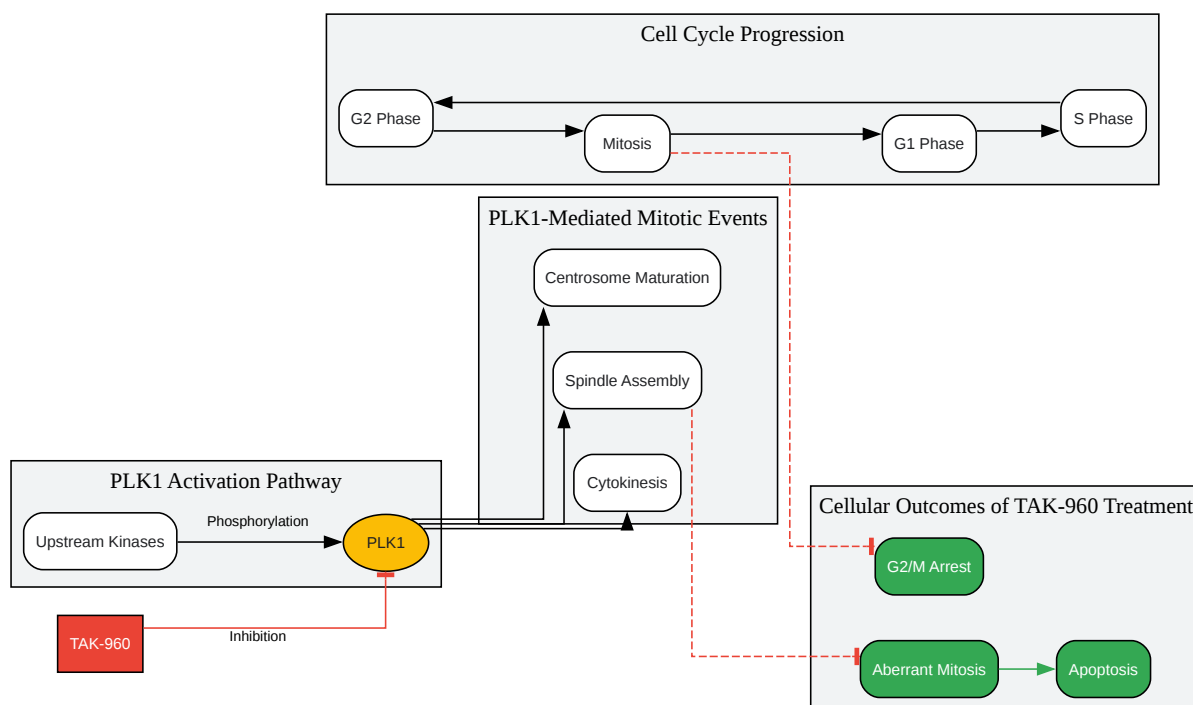
TAK-960 is an orally bioavailable, investigational small molecule that targets PLK1, a key serine/threonine protein kinase involved in the regulation of mitosis.^{[1][2]} Overexpression of PLK1 is observed in a wide range of human cancers and is often associated with poor prognosis, making it a compelling target for anticancer therapy.^[1] TAK-960 has demonstrated broad-spectrum antitumor activity in preclinical models, including those resistant to conventional chemotherapies.^{[1][3]}

Mechanism of Action

TAK-960 functions as an ATP-competitive inhibitor of PLK1.^{[4][5]} By binding to the ATP-binding pocket of the PLK1 kinase domain, TAK-960 prevents the phosphorylation of PLK1 substrates that are essential for mitotic progression. This inhibition leads to a cascade of cellular events, primarily characterized by:

- G2/M Cell Cycle Arrest: Inhibition of PLK1 function prevents cells from entering and proceeding through mitosis, leading to an accumulation of cells in the G2 and M phases of the cell cycle.[\[1\]](#)[\[2\]](#)[\[6\]](#)
- Formation of Aberrant Mitotic Spindles: PLK1 is crucial for centrosome maturation and bipolar spindle formation. TAK-960 treatment results in disorganized mitotic spindles, leading to improper chromosome segregation.[\[7\]](#)
- Induction of Apoptosis: Prolonged mitotic arrest and cellular defects triggered by PLK1 inhibition ultimately lead to programmed cell death (apoptosis) in cancer cells.[\[2\]](#)

A key pharmacodynamic biomarker of TAK-960 activity is the increased phosphorylation of histone H3 (pHH3), which is indicative of mitotic arrest.[\[1\]](#)[\[8\]](#)[\[9\]](#)



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Mechanism of action of TAK-960.

Quantitative Data

In Vitro Kinase Inhibitory Activity

TAK-960 is a highly potent inhibitor of PLK1 and exhibits selectivity over other PLK family members and a broad panel of other kinases.

Kinase	IC ₅₀ (nM)
PLK1	0.8[9]
PLK2	16.9[9]
PLK3	50.2[9]

IC₅₀ values were determined by TR-FRET assay.

In Vitro Anti-proliferative Activity

TAK-960 has demonstrated potent anti-proliferative activity across a diverse panel of human cancer cell lines.

Cell Line	Cancer Type	EC ₅₀ (nM)
HCT116	Colorectal Cancer	8.4 - 46.9 (mean range)[1]
PC-3	Prostate Cancer	8.4 - 46.9 (mean range)[1]
BT474	Breast Cancer	8.4 - 46.9 (mean range)[1]
A549	Lung Cancer	8.4 - 46.9 (mean range)[1]
NCI-H1299	Lung Cancer	8.4 - 46.9 (mean range)[1]
NCI-H1975	Lung Cancer	8.4 - 46.9 (mean range)[1]
A2780	Ovarian Cancer	8.4 - 46.9 (mean range)[1]
MV4-11	Leukemia	8.4 - 46.9 (mean range)[1]

EC₅₀ values were determined after 72 hours of continuous exposure using the CellTiter-Glo assay.[10] Notably, TAK-960 shows significantly less potency against non-dividing normal cells (EC₅₀ > 1,000 nM).[1] The anti-proliferative activity of TAK-960 does not appear to correlate with the mutation status of TP53 or KRAS.[1][8]

In Vivo Antitumor Efficacy

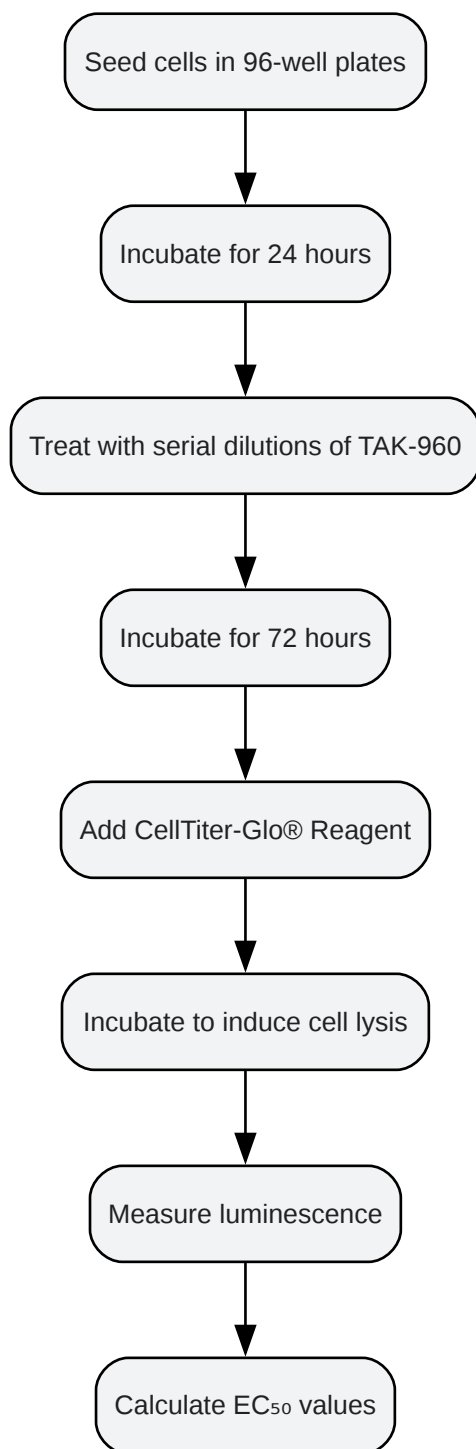
Oral administration of TAK-960 has been shown to significantly inhibit tumor growth in various xenograft models.

Xenograft Model	Cancer Type	Dosing Regimen	Tumor Growth Inhibition
HT-29	Colorectal Cancer	10 mg/kg, once daily, p.o.	Significant
HCT116	Colorectal Cancer	10 mg/kg, once daily for 14 days, p.o.	Significant
PC-3	Prostate Cancer	10 mg/kg, once daily for 14 days, p.o.	Significant
BT474	Breast Cancer	10 mg/kg, once daily for 14 days, p.o.	Significant
A549	Lung Cancer	10 mg/kg, once daily for 14 days, p.o.	Significant
A2780	Ovarian Cancer	10 mg/kg, once daily for 14 days, p.o.	Significant
MV4-11	Leukemia	10 mg/kg, once daily for 14 days, p.o.	Significant
K562ADR	Adriamycin-resistant Leukemia	Not specified	Significant
Patient-Derived Xenografts (CRC)	Colorectal Cancer	10 mg/kg, once daily	6 out of 18 models responded

Experimental Protocols

In Vitro Cell Proliferation Assay (CellTiter-Glo®)

This protocol describes the determination of the anti-proliferative activity of TAK-960 in cancer cell lines.



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